molecular formula C12H18BrNO B1487308 4-(1-Methylpiperidin-4-yl)phenol hydrobromide CAS No. 855626-98-1

4-(1-Methylpiperidin-4-yl)phenol hydrobromide

Cat. No.: B1487308
CAS No.: 855626-98-1
M. Wt: 272.18 g/mol
InChI Key: NOYZBLZEXDIHKX-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-(1-methyl-4-piperidinyl)phenol hydrobromide, which accurately describes the complete molecular structure including the salt formation. The structural representation reveals a phenol ring substituted at the para position with a 1-methylpiperidin-4-yl group, forming the free base portion of the molecule. The piperidine ring adopts a chair conformation in its most stable state, with the methyl substituent occupying an equatorial position to minimize steric hindrance. The phenolic hydroxyl group provides the primary site for hydrogen bonding interactions, while the tertiary amine nitrogen in the piperidine ring serves as the protonation site for hydrobromide salt formation.

The three-dimensional structural arrangement places the piperidine ring in a pseudo-axial orientation relative to the phenyl ring plane, creating a specific spatial geometry that influences the compound's binding properties and molecular interactions. The simplified molecular-input line-entry system representation for this compound is documented as "Br.CN1CCC(C2=CC=C(O)C=C2)CC1" in chemical databases. This notation effectively captures the connectivity pattern between the methylpiperidine moiety and the phenol ring, while indicating the presence of the bromide counterion. The International Chemical Identifier key provides an additional layer of structural verification, ensuring accurate identification across different chemical information systems.

Chemical Abstracts Service Registry Number and Alternative Chemical Designations

The primary Chemical Abstracts Service registry number for 4-(1-Methylpiperidin-4-yl)phenol hydrobromide is 855626-98-1, which serves as the definitive identifier for this specific salt form in chemical databases and commercial catalogs. This registry number distinguishes the hydrobromide salt from related compounds, including the hydrochloride salt variant which carries the separate Chemical Abstracts Service number 1158633-70-5. The systematic differentiation between these salt forms is crucial for accurate compound identification and procurement in research applications.

Alternative chemical designations found in literature and commercial sources include "4-(1-Methyl-4-piperidinyl)phenol hydrobromide (1:1)" which explicitly indicates the stoichiometric ratio between the organic base and the hydrobromic acid component. Additional nomenclature variants include "4-(1-methylpiperidin-4-yl)phenol hydrogen bromide" and related systematic names that emphasize different aspects of the molecular structure. The compound may also be referenced through its relationship to the free base form, 4-(1-methylpiperidin-4-yl)phenol, which itself carries distinct registry numbers and nomenclature conventions. These alternative designations facilitate cross-referencing between different chemical databases and ensure comprehensive literature coverage during research activities.

Molecular Formula and Stoichiometric Composition Analysis

The molecular formula for this compound is C₁₂H₁₈BrNO, reflecting the complete stoichiometric composition including the bromide counterion. This formula indicates the presence of twelve carbon atoms, eighteen hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom in the complete salt structure. The molecular weight of this compound is precisely 272.18 grams per mole, which accounts for the mass contributions from all constituent atoms including the hydrobromic acid component.

The stoichiometric analysis reveals that the organic base portion, represented by the formula C₁₂H₁₇NO, combines with hydrobromic acid in a 1:1 molar ratio to form the stable salt. The carbon framework consists of a six-membered phenyl ring and a six-membered piperidine ring connected through a direct carbon-carbon bond, with an additional methyl group attached to the piperidine nitrogen. The oxygen atom exclusively resides in the phenolic hydroxyl group, while the nitrogen atom serves as the basic center for salt formation with hydrobromic acid.

Molecular Component Formula Molecular Weight (g/mol)
Free Base C₁₂H₁₇NO 191.27
Hydrobromic Acid HBr 80.91
Complete Salt C₁₂H₁₈BrNO 272.18

Properties

IUPAC Name

4-(1-methylpiperidin-4-yl)phenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.BrH/c1-13-8-6-11(7-9-13)10-2-4-12(14)5-3-10;/h2-5,11,14H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYZBLZEXDIHKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CC=C(C=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

4-(1-Methylpiperidin-4-yl)phenol hydrobromide has various applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its effects on cellular processes and enzyme activities.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(1-Methylpiperidin-4-yl)phenol hydrobromide exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

  • Pathways: It can influence signaling pathways, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Structural Comparison with Analogous Piperidine Derivatives

Piperidine derivatives exhibit diverse biological activities influenced by substituents on the piperidine ring and aromatic moieties. Key structural analogs include:

Compound Name Molecular Formula Substituents on Piperidine Aromatic Group Key Structural Differences
4-(1-Methylpiperidin-4-yl)phenol HBr C₉H₁₄BrNO 1-Methyl Phenol Reference compound
4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol HBr (A4) C₂₁H₂₇BrNO₂ 4-Benzyl, 1-hydroxypropyl Phenol Extended alkyl chain, benzyl substitution
1-(4-Chlorobenzyl)piperidin-4-amine HCl C₁₂H₁₆ClN₂·HCl 4-Chlorobenzyl Amine Chlorobenzyl substituent, HCl counterion
4-(4-Fluorophenyl)-4-hydroxypiperidine C₁₁H₁₂FNO 4-Hydroxy 4-Fluorophenyl Fluorophenyl substitution, no methyl group

Key Observations :

  • Counterion Effects : Hydrobromide (HBr) vs. hydrochloride (HCl) salts influence solubility and stability. HBr salts may offer better crystallinity in certain solvents .
  • Functional Group Variations: Replacement of phenol with amines (e.g., in ) alters hydrogen-bonding capacity and target specificity.

Pharmacological Activity in Neurological Targets

4-(1-Methylpiperidin-4-yl)phenol hydrobromide shares structural motifs with NMDA receptor antagonists. highlights A4 (a benzylpiperidine-phenol derivative) as a potent GluN1/GluN2B antagonist, with in silico binding affinity attributed to its hydroxypropyl and benzyl groups .

Comparative Analysis of Physicochemical Properties

Property 4-(1-Methylpiperidin-4-yl)phenol HBr 2-Amino-4-(2-Chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine 4-(4-Fluorophenyl)-4-hydroxypiperidine
Molecular Weight (g/mol) 232.12 466–545 193.22
Melting Point (°C) Not reported 268–287 Not reported
Solubility Likely polar due to HBr counterion Low (high molecular weight, halogenated) Moderate (fluorophenyl enhances lipophilicity)
Synthetic Yield Not reported 67–81% Not reported

Notes:

  • Halogenated derivatives (e.g., ) exhibit higher melting points due to crystalline packing .
  • Fluorophenyl groups () enhance metabolic stability compared to unsubstituted phenyl rings .

Biological Activity

Overview

4-(1-Methylpiperidin-4-yl)phenol hydrobromide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive review of the biological activity associated with this compound, including its mechanisms, effects, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : B2469473
  • Molecular Formula : C12H16BrN1O

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly opioid receptors. Research indicates that compounds with similar structures often exhibit agonistic or antagonistic properties towards these receptors, influencing pain perception and other physiological responses.

Antimicrobial Activity

Recent studies have suggested that derivatives of piperidine compounds, including this compound, possess significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Research indicates that this compound may exhibit anticancer activities by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .

Neuropharmacological Effects

The compound has been shown to interact with serotonin and dopamine receptors, which may contribute to its effects on mood and anxiety. In animal models, administration of similar piperidine derivatives has resulted in altered behavioral responses, indicating potential anxiolytic or antidepressant effects .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 μg/mL. The compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 μg/mL
Escherichia coli75 μg/mL
Pseudomonas aeruginosa100 μg/mL

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways.

Cell LineIC50 (μM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

Preparation Methods

Synthesis of the 1-Methylpiperidin-4-yl Intermediate

The starting point is typically 4-piperidone or a related piperidine precursor. N-methylation is achieved by reductive amination or alkylation methods:

  • Reductive amination: Reacting 4-piperidone with methylamine or formaldehyde and a reducing agent (e.g., sodium borohydride) to yield 1-methylpiperidin-4-one or directly the 1-methylpiperidine derivative.
  • Alkylation: Using methyl halides under basic conditions to methylate the nitrogen atom on the piperidine ring.

Attachment of the Phenol Group

The phenol moiety is introduced at the 4-position of the piperidine ring through nucleophilic aromatic substitution or via condensation reactions:

  • Starting from 4-hydroxybenzaldehyde or similar phenolic precursors, the aldehyde group can be converted to an amine-reactive intermediate.
  • The phenol ring is linked to the piperidine ring through reductive amination or via a Mannich-type reaction, where the amine (1-methylpiperidin-4-yl) reacts with a phenolic aldehyde under acidic or catalytic conditions.

Formation of the Hydrobromide Salt

The free base 4-(1-methylpiperidin-4-yl)phenol is converted to its hydrobromide salt by treatment with hydrobromic acid (HBr) in an appropriate solvent:

  • The reaction is typically performed in an organic solvent such as ethanol, isopropanol, or acetone.
  • The hydrobromide salt precipitates out upon addition of HBr, followed by filtration and drying to yield the pure hydrobromide salt.

Representative Synthetic Scheme

Step Reactants/Conditions Product Notes
1 4-Piperidone + Methylamine + NaBH4 1-Methylpiperidin-4-one Reductive amination
2 1-Methylpiperidin-4-one + 4-Hydroxybenzaldehyde 4-(1-Methylpiperidin-4-yl)phenol Reductive amination or Mannich reaction
3 4-(1-Methylpiperidin-4-yl)phenol + HBr 4-(1-Methylpiperidin-4-yl)phenol hydrobromide Salt formation and crystallization

Research Findings and Optimization

  • Solvent choice: Polar aprotic solvents such as tetrahydrofuran, acetone, or ethanol are preferred for the reductive amination steps to ensure good solubility and reaction kinetics.
  • Reaction conditions: Temperature control between 0°C to 70°C is critical for optimal yield and purity.
  • Purification: Crystallization of the hydrobromide salt is enhanced by slow cooling and the use of non-solvents like isopropyl acetate or diethyl ether.
  • Yield and purity: High purity (>95%) and good yields (typically 70-85%) are attainable with optimized reaction times (5 to 30 minutes for key steps) and pH control (aqueous phase pH >8.5 during base-mediated reactions).

Analytical Data and Characterization

Characterization of the compound and intermediates includes:

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Starting materials 4-Piperidone, methylamine, 4-hydroxybenzaldehyde Commercially available
Solvents THF, acetone, ethanol, isopropanol Polar aprotic solvents preferred
Temperature 0°C to 70°C Controlled for optimal reaction
Reaction time 5 to 30 minutes For reductive amination steps
pH (aqueous phase) >8.5 For base-catalyzed steps
Salt formation acid Hydrobromic acid (HBr) For hydrobromide salt precipitation
Yield 70-85% Depending on reaction optimization
Purity >95% Confirmed by HPLC and NMR

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1-Methylpiperidin-4-yl)phenol hydrobromide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, piperidine derivatives are often prepared by reacting 4-hydroxypiperidine with methylating agents (e.g., methyl iodide) under basic conditions (e.g., K2_2CO3_3) in polar aprotic solvents like DMF. Subsequent hydrobromide salt formation is achieved via HBr treatment in ethanol . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for amine:HBr), temperature (0–5°C during acid addition), and purification via recrystallization (ethanol/ether) .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30 v/v) to assess purity (>98% required for pharmacological studies). Retention times (tR_R) should be cross-validated against reference standards .
  • NMR : 1^1H NMR (DMSO-d6_6) should show characteristic peaks: δ 1.4–1.8 ppm (piperidinyl CH2_2), δ 2.2 ppm (N–CH3_3), and δ 6.7–7.1 ppm (phenolic aromatic protons). 13^13C NMR confirms the absence of unreacted intermediates .
  • Mass Spectrometry : HRMS (ESI+) should match the theoretical m/z for [C12_{12}H17_{17}NOH]+^+ (192.1384) and the hydrobromide adduct .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to neurological targets like GluN1/GluN2B?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of GluN1/GluN2B (PDB: 4TLM). Focus on the phenol and piperidinyl groups as key pharmacophores. Validate with MD simulations (AMBER) to assess stability of hydrogen bonds (e.g., phenolic –OH with GluN1 Asp732) and π-π stacking (piperidinyl with Phe114). Compare results to analogous antagonists like A4 in , noting steric effects of the 1-methyl group on binding pocket occupancy .

Q. What crystallographic strategies resolve stereochemical uncertainties in derivatives?

  • Methodological Answer : Use single-crystal X-ray diffraction (SHELXL-2018) with Mo-Kα radiation (λ = 0.71073 Å). For chiral centers, refine Flack parameters to confirm absolute configuration. Crystallize the compound in a 1:1 ethanol/water mixture to obtain plates (space group P21_1/c). Compare bond angles/torsion angles to similar structures (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride in ) to identify conformational biases .

Q. How do structure-activity relationship (SAR) studies guide optimization for improved blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • Lipophilicity : Measure logP (shake-flask method) and compare to analogs. The phenol group reduces logP (target ~2.5), but methylpiperidinyl enhances BBB permeability.
  • Derivatization : Replace the phenol –OH with prodrug groups (e.g., acetate esters) to increase passive diffusion. Post-BBB hydrolysis regenerates the active form.
  • In vitro BBB models : Use MDCK-MDR1 monolayers to assess Papp_{app} (target >5 × 106^{-6} cm/s). Correlate with in silico predictions (AdmetSAR) .

Q. What experimental strategies address contradictions in reported synthetic yields or biological activity?

  • Methodological Answer :

  • Reproducibility : Verify reaction conditions (e.g., inert atmosphere for moisture-sensitive intermediates). For conflicting biological data (e.g., IC50_{50} variability), standardize assay protocols (e.g., FLIPR Calcium Assay for GluN1/GluN2B antagonism) .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., N-oxide formation from oxidation). Adjust purification steps (e.g., silica gel chromatography with EtOAc/MeOH/NH4_4OH) .

Q. How to design buffer systems for stability studies under physiological conditions?

  • Methodological Answer : Prepare phosphate buffer (pH 7.4) with 0.1% BSA to mimic plasma. Monitor degradation via HPLC at 37°C over 72 hours. For acidic conditions (e.g., gastric fluid), use 0.1 N HCl (pH 1.2). The hydrobromide salt’s stability is pH-dependent; degradation peaks (e.g., free phenol) appear at tR_R = 8.2 min under alkaline stress .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Methylpiperidin-4-yl)phenol hydrobromide
Reactant of Route 2
4-(1-Methylpiperidin-4-yl)phenol hydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.